molecular formula C14H16N4O2S3 B2947353 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034619-81-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2947353
CAS No.: 2034619-81-1
M. Wt: 368.49
InChI Key: UTRGMDPUZJWWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a recognized, potent, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) source . This compound exhibits high selectivity for GSK-3β, making it an invaluable pharmacological tool for dissecting the complex role of this kinase in cellular processes. GSK-3β is a critical regulator of numerous signaling pathways, including Wnt and insulin signaling, and is implicated in the pathogenesis of several neurological disorders. Its primary research value lies in its application for investigating tau hyperphosphorylation in Alzheimer's disease models, neuroinflammation, and neuronal apoptosis . By selectively inhibiting GSK-3β, this compound enables researchers to probe mechanisms underlying synaptic plasticity, glycogen metabolism, and cell fate determination, providing critical insights for the development of novel therapeutic strategies for neurodegenerative diseases and mood disorders. The design of this inhibitor, featuring specific heterocyclic components, contributes to its potent biological activity and utility in both in vitro and in vivo research settings.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S3/c1-2-22-14-18-17-13(23-14)16-12(19)9-3-4-11(15-7-9)20-10-5-6-21-8-10/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRGMDPUZJWWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multiple steps, starting from basic organic precursors. Initial steps include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide. Subsequent reactions introduce the ethylthio and tetrahydrothiophen-3-yl groups via substitution and addition reactions, respectively. The final stage involves coupling with nicotinamide under specific conditions, often requiring catalysts and careful control of temperature and pH.

Industrial Production Methods: : Industrial production scales up the laboratory procedures, often utilizing continuous flow systems to ensure consistent yields and purity. Techniques such as microwave-assisted synthesis and catalysis with metal-organic frameworks can enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Converts the ethylthio group into sulfoxide or sulfone derivatives.

  • Reduction: : Targets the nitro group within the nicotinamide ring.

  • Substitution: : Halogenations or alkylations occur on the thiadiazole ring.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents such as bromine for substitution reactions.

Major Products Formed: : These reactions yield diverse products such as sulfoxides, amines, and halogenated derivatives, each possessing distinct properties for further applications.

Scientific Research Applications

Chemistry: : Used as a precursor for synthesizing other complex organic molecules, facilitating the development of new materials.

Biology: : Investigated for its potential as an antimicrobial agent due to the bioactivity of the thiadiazole ring.

Medicine: : Explored for its potential role in drug design, particularly for its nicotinamide component, which is crucial in energy metabolism.

Industry: : Utilized in the manufacture of advanced polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects is multifaceted. At the molecular level, it interacts with various enzymes and receptors, potentially inhibiting bacterial growth by disrupting essential metabolic pathways. The thiadiazole ring can interfere with DNA synthesis, while the nicotinamide moiety is involved in redox reactions critical for cellular respiration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from the evidence, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physical Comparison

Compound Name / ID Substituents (Thiadiazole) Core Structure Yield (%) Melting Point (°C) Notable Properties/Activity
Target Compound 5-(ethylthio) Nicotinamide N/A N/A N/A (Theoretical)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 5-(ethylthio) Acetamide 78 168–170 Higher melting point vs. methylthio analogs
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 5-(ethylthio) Acetamide 68 138–140 Lower yield vs. benzylthio analogs
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide (4.8) 5-butyl Triazinoquinazoline 89.4 266–270 High thermal stability
2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamide (6a–j) N/A Nicotinamide-Benzothiazole 56–90 186–207 Antimicrobial activity vs. S. aureus, E. coli
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide N/A Hydroxynicotinamide N/A N/A Antibacterial (structural analog)

Key Observations

Substituent Effects on Physicochemical Properties: Ethylthio-substituted thiadiazoles (e.g., 5g and 5l in ) exhibit higher melting points (168–170°C and 138–140°C, respectively) compared to methylthio analogs (5f: 158–160°C), likely due to increased van der Waals interactions . Bulky substituents, such as the triazinoquinazoline group in ’s compound 4.8, result in exceptionally high melting points (266–270°C), attributed to rigid planar structures and intermolecular π-stacking .

Bioactivity Correlations: Nicotinamide derivatives with benzothiazole-amino groups () demonstrate broad-spectrum antimicrobial activity, with MIC values comparable to standard drugs like ciprofloxacin . The target compound’s tetrahydrothiophen-oxy group may similarly modulate membrane permeability or enzyme inhibition. The hydroxynicotinamide analog () highlights the importance of the pyridine ring’s substitution pattern; replacing the hydroxyl group with a tetrahydrothiophen-oxy moiety could enhance lipophilicity and bioavailability .

Synthetic Accessibility: Ethylthio-thiadiazole derivatives (e.g., 5g) are synthesized in moderate yields (68–78%), suggesting feasible scalability . In contrast, triazinoquinazoline-linked compounds () require multi-step protocols but achieve higher yields (up to 89.4%) .

Functional Group Impact

  • Ethylthio vs. Benzylthio : Ethylthio groups balance lipophilicity and steric effects, whereas benzylthio substituents (e.g., 5h in ) may improve target affinity but reduce solubility .
  • Tetrahydrothiophen-oxy vs.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that exhibits a range of biological activities. The compound incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N7O2S3C_{17}H_{19}N_{7}O_{2}S_{3}, with a molecular weight of approximately 449.6 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to inhibit various bacterial strains effectively.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated an inhibition rate of 56% against X. oryzae at a concentration of 100 μg/mL, outperforming commercial bactericides like thiodiazole-copper .

Compound NameBacterial StrainConcentration (μg/mL)Inhibition Rate (%)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideX. oryzae10056
Thiodiazole-CopperX. oryzae--

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored in various studies. Initial findings suggest that these compounds could inhibit the replication of certain viruses.

Research Findings

In vitro studies have shown that some thiadiazole derivatives possess antiviral properties against human coronaviruses. A comparative analysis indicated that specific substitutions on the thiadiazole ring enhanced antiviral activity significantly .

Compound NameVirus StrainIC50 (μM)Reference
Thiadiazole Derivative AHCoV-229E10
Thiadiazole Derivative BHCoV-OC4315

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and viral replication. The thiadiazole moiety is believed to interfere with metabolic pathways critical for pathogen survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.